molecular formula C14H11NO3S B11957664 2-(2-Nitrophenylthio)acetophenone CAS No. 20940-09-4

2-(2-Nitrophenylthio)acetophenone

Cat. No.: B11957664
CAS No.: 20940-09-4
M. Wt: 273.31 g/mol
InChI Key: WGTPNGJGENUDBI-UHFFFAOYSA-N
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Description

2-(2-Nitrophenylthio)acetophenone is an organic compound with the molecular formula C14H11NO3S It is a derivative of acetophenone, where the acetophenone core is substituted with a nitrophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenylthio)acetophenone typically involves the reaction of 2-nitrothiophenol with acetophenone derivatives. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution on the acetophenone derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenylthio)acetophenone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The acetophenone moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br2) or chlorinating agents.

Major Products Formed:

    Reduction: 2-(2-Aminophenylthio)acetophenone.

    Oxidation: 2-(2-Nitrophenylsulfonyl)acetophenone.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenylthio)acetophenone and its derivatives often involves interactions with cellular components. For instance, some derivatives have been shown to alter cell membrane permeability, leading to cell death in pathogenic fungi . The nitro group can also participate in redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-(4-Nitrophenylthio)acetophenone
  • 2-(Methylthio)acetophenone
  • 2-(Ethylthio)acetophenone

Comparison: 2-(2-Nitrophenylthio)acetophenone is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. For example, the ortho-nitro group can participate in intramolecular hydrogen bonding, affecting the compound’s stability and reactivity compared to its para- or meta-substituted analogs .

Properties

IUPAC Name

2-(2-nitrophenyl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTPNGJGENUDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402457
Record name 2-[(2-Nitrophenyl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20940-09-4
Record name 2-[(2-Nitrophenyl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-NITROPHENYLTHIO)ACETOPHENONE
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